7-((1H-imidazol-1-yl)methyl)-4H-chromen-4-one
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Overview
Description
7-((1H-imidazol-1-yl)methyl)-4H-chromen-4-one is a compound that features both imidazole and chromone moieties. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while chromone is a benzopyranone structure. The combination of these two structures in a single molecule provides unique chemical and biological properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((1H-imidazol-1-yl)methyl)-4H-chromen-4-one typically involves the formation of the imidazole ring followed by its attachment to the chromone structure. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve the use of acid-catalyzed methylation of imidazole by methanol or the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine . These methods are scalable and can be adapted for the production of this compound.
Chemical Reactions Analysis
Types of Reactions
7-((1H-imidazol-1-yl)methyl)-4H-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can target the chromone moiety.
Substitution: Both the imidazole and chromone rings can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while substitution reactions can introduce various functional groups onto the chromone or imidazole rings .
Scientific Research Applications
7-((1H-imidazol-1-yl)methyl)-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 7-((1H-imidazol-1-yl)methyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a ligand for metal ions, influencing enzyme activity and receptor binding . The chromone moiety can interact with various biological targets, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives and chromone-containing molecules, such as:
1-Methylimidazole: An imidazole derivative with similar chemical properties.
Chromone derivatives: Compounds with the chromone structure that exhibit similar biological activities.
Uniqueness
What sets 7-((1H-imidazol-1-yl)methyl)-4H-chromen-4-one apart is the combination of the imidazole and chromone moieties in a single molecule. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C13H10N2O2 |
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Molecular Weight |
226.23 g/mol |
IUPAC Name |
7-(imidazol-1-ylmethyl)chromen-4-one |
InChI |
InChI=1S/C13H10N2O2/c16-12-3-6-17-13-7-10(1-2-11(12)13)8-15-5-4-14-9-15/h1-7,9H,8H2 |
InChI Key |
KLOFOSXNENLIKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CN3C=CN=C3)OC=CC2=O |
Origin of Product |
United States |
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